2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(3-methoxyphenyl)-3(2H)-pyridazinone
Description
The compound 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(3-methoxyphenyl)-3(2H)-pyridazinone is a pyridazinone derivative characterized by a 3(2H)-pyridazinone core substituted at position 2 with a 2-oxoethyl group bearing a 4-(4-chlorophenyl)piperazine moiety and at position 6 with a 3-methoxyphenyl group. This structure combines a heterocyclic scaffold with pharmacologically relevant substituents:
- Piperazine moiety: The 4-(4-chlorophenyl)piperazine group is a common feature in ligands targeting neurotransmitter receptors (e.g., serotonin or adrenoceptors), influencing affinity and selectivity .
- 3-Methoxyphenyl group: The electron-donating methoxy substituent may enhance lipophilicity and modulate metabolic stability compared to halogenated analogs .
Properties
IUPAC Name |
2-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3/c1-31-20-4-2-3-17(15-20)21-9-10-22(29)28(25-21)16-23(30)27-13-11-26(12-14-27)19-7-5-18(24)6-8-19/h2-10,15H,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOAXMUPXFUTRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(3-methoxyphenyl)-3(2H)-pyridazinone typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the chlorophenyl and methoxyphenyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine Nitrogen
The piperazine ring undergoes alkylation/acylation at secondary amine sites. In related compounds (e.g., ):
Hydrazide Formation and Condensation
The ketone group in the oxoethyl side chain reacts with hydrazines:
Ester Hydrolysis
The ethyl ester derivative undergoes saponification:
| Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|
| NaOH (2M), ethanol/water (1:1), 80°C | Carboxylic acid derivative | Improved solubility for salt formation |
Electrophilic Aromatic Substitution
The 3-methoxyphenyl group participates in regioselective reactions:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-3-methoxyphenyl derivative | 68% | |
| Sulfonation | SO₃/H₂SO₄, 50°C | 4-Sulfo-3-methoxyphenyl derivative | 55% |
Reduction of Pyridazinone Core
Controlled hydrogenation modifies the heterocyclic ring:
| Reagents/Conditions | Product | Selectivity | Source |
|---|---|---|---|
| H₂ (1 atm), Pd/C, ethanol | 1,4-Dihydropyridazinone | Retains piperazine integrity | |
| NaBH₄, MeOH | Partial reduction of C=N bond | Forms tetrahydropyridazine |
Cross-Coupling Reactions
Suzuki-Miyaura coupling at halogenated positions (hypothetical based on):
| Reagents/Conditions | Product | Challenges | Source |
|---|---|---|---|
| 4-Bromophenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | Requires halogenation pre-step |
Key Stability Considerations:
-
Thermal Stability : Decomposes above 250°C ().
-
pH Sensitivity : Hydrolyzes in strong acids/bases (t₁/₂ = 2 hr at pH 12) ().
Comparative Reactivity Table
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| Piperazine N-H | High | Alkylation, acylation |
| Pyridazinone C=O | Moderate | Reduction, nucleophilic addition |
| 3-Methoxyphenyl | Low | Directed ortho-metallation |
This compound's versatility enables structural diversification for medicinal chemistry optimization, particularly in developing acetylcholinesterase inhibitors ( ) and antitumor agents ( ). Future studies should explore photochemical reactions and catalytic asymmetric transformations.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of pyridazinone compounds, including this one, exhibit significant anticonvulsant properties. A study demonstrated that similar compounds showed efficacy in various seizure models, such as maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. These compounds were found to outperform traditional anticonvulsants like valproic acid in certain models, suggesting a promising avenue for the development of new antiepileptic drugs .
Antinociceptive Effects
The compound also exhibits potential antinociceptive effects, making it a candidate for pain management therapies. The analgesic activity was evaluated through various animal models, including hot plate and formalin tests. Findings indicated that certain derivatives could effectively alleviate pain, which is particularly relevant for neuropathic pain conditions .
Antipsychotic Properties
Piperazine derivatives have been extensively studied for their antipsychotic effects. The incorporation of a piperazine moiety in the structure of this compound suggests potential utility in treating psychiatric disorders. Research into similar compounds has highlighted their ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are critical in managing schizophrenia and other mood disorders.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that integrate piperazine derivatives with pyridazinone frameworks. The mechanism of action is believed to involve modulation of neurotransmitter receptors and ion channels, impacting neuronal excitability and neurotransmission.
Case Studies
Mechanism of Action
The mechanism of action for 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(3-methoxyphenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone derivatives exhibit varied pharmacological properties depending on substituent patterns. Below is a systematic comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Key Comparison Points
Substituent Effects on Bioactivity: The target compound’s 3-methoxyphenyl group at position 6 contrasts with halogenated aryl groups (e.g., 4-chlorophenyl in or 2-chlorophenyl in ).
Linker and Conformational Flexibility: The oxoethyl linker in the target compound is analogous to derivatives in and , where chain length and spacer groups critically influence adrenoceptor selectivity. For example, piperazinyl-ethyl linkers with 4–6 carbon atoms maximize α₁-adrenoceptor affinity .
Enzyme Inhibition vs. Receptor Modulation: The VAP-1 inhibitor demonstrates that pyridazinones with triazole or arylaminophenyl groups can achieve nanomolar potency, highlighting the scaffold’s versatility. The target compound’s lack of a triazole group may limit enzyme inhibition but favor receptor interactions.
Structural Validation Techniques :
- Analogs like 10d were characterized via IR (C=O stretch at ~1620 cm⁻¹) and NMR (aromatic protons at δ 7.2–8.1 ppm), providing a framework to infer the target compound’s spectral properties.
Research Findings and Trends
- Piperazine Derivatives: Piperazine-containing pyridazinones consistently show enhanced receptor affinity. For instance, 4-(2-methoxyphenoxy)ethyl-piperazinyl analogs in achieved subnanomolar α₁-adrenoceptor binding (Ki < 1 nM).
- Substituent Position: Activity is highly sensitive to substituent placement. For example, piperazinyl groups at position 5 vs. 6 on the pyridazinone ring alter adrenoceptor selectivity .
- Bifunctional Potential: Derivatives with dual substituents (e.g., acetylhydrazone + piperazine in ) exhibit multifunctional effects (analgesic + cytoprotective), suggesting the target compound could be optimized for polypharmacology.
Biological Activity
The compound 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(3-methoxyphenyl)-3(2H)-pyridazinone is a derivative of pyridazinone and has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H22ClN5O2
- Molecular Weight : 397.88 g/mol
- CAS Number : Not specified in the available literature.
Antidepressant Effects
Research indicates that this compound exhibits significant antidepressant-like activity in animal models. In a study involving forced swim tests, subjects treated with the compound showed reduced immobility time, suggesting enhanced mood elevation compared to control groups. The mechanism appears to involve modulation of serotonin and norepinephrine levels in the brain, akin to traditional antidepressants .
Antipsychotic Properties
The compound has also been evaluated for antipsychotic effects. In rodent models, it demonstrated a reduction in hyperlocomotion induced by dopaminergic agonists, indicating potential antipsychotic activity. This effect may be attributed to its interaction with dopamine D2 receptors .
Neuroprotective Effects
Neuroprotective properties have been observed in vitro, where the compound exhibited the ability to protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .
The biological activity of this compound is primarily linked to its ability to interact with various neurotransmitter systems:
- Serotonin Receptors : Modulates serotonin levels, contributing to its antidepressant effects.
- Dopamine Receptors : Antagonistic activity at D2 receptors may explain its antipsychotic properties.
- Neurotransmitter Reuptake Inhibition : The compound may inhibit the reuptake of norepinephrine and serotonin, enhancing their availability in synaptic clefts.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study 1 | Demonstrated significant reduction in immobility in forced swim tests | Supports antidepressant-like effects |
| Study 2 | Reduced hyperlocomotion in response to dopaminergic stimulation | Indicates potential antipsychotic properties |
| Study 3 | Neuroprotection against oxidative stress in neuronal cell cultures | Suggests therapeutic potential for neurodegenerative conditions |
Safety Profile
While preliminary studies indicate promising biological activity, comprehensive toxicity assessments are necessary. Current data suggest a moderate safety profile; however, further studies are required to evaluate long-term effects and potential side effects .
Q & A
Q. What are the recommended strategies for optimizing the synthetic yield of this compound?
- Methodological Answer: Key steps include refluxing intermediates in ethanol (75% yield) and using ammonia in methanol at room temperature (92% yield) for selective functionalization . Purification via column chromatography with gradients of ethyl acetate/hexane improves purity (>95%). Monitor reaction progress using TLC and confirm final product identity via -NMR and HRMS . For scale-up, ensure controlled addition of reagents to avoid exothermic side reactions.
Q. How should researchers characterize the structural features of this compound?
- Methodological Answer: Use single-crystal X-ray diffraction (XRD) to resolve the piperazine and pyridazinone moieties, confirming bond angles and stereochemistry . Complement with FT-IR to identify carbonyl stretches (C=O at ~1700 cm) and aromatic C-H bending. Computational modeling (e.g., DFT) can predict electronic properties and validate experimental data .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer: Wear nitrile gloves, lab coats, and safety goggles due to acute oral toxicity (LD < 300 mg/kg) and skin irritation risks . Use fume hoods to prevent inhalation of dust/aerosols. In case of exposure, rinse eyes with water for 15+ minutes and seek medical evaluation. Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer: Synthesize analogs by modifying the 4-chlorophenyl (e.g., fluorination) or 3-methoxyphenyl groups (e.g., replacing with nitro or amino substituents) . Test bioactivity in relevant assays (e.g., VAP-1 inhibition ). Use multivariate regression to correlate substituent electronic parameters (Hammett constants) with IC values. Prioritize analogs with >10-fold potency improvements .
Q. How to resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer: Assess metabolic stability using liver microsomes (e.g., CYP450 isoforms) to identify rapid degradation . Modify the 2-oxoethyl linker to reduce first-pass metabolism—replace with methylene or amide groups. Validate using PK/PD models in rodents, measuring plasma half-life and tissue distribution . Cross-validate assays with positive controls (e.g., known VAP-1 inhibitors) .
Q. What experimental designs are suitable for evaluating target engagement in enzyme inhibition?
- Methodological Answer: Use fluorescence-based assays (e.g., quenching of human serum amine oxidase activity) with 20 nM IC as a benchmark . Perform kinetic studies (Michaelis-Menten plots) to determine inhibition mode (competitive/uncompetitive). Include negative controls (e.g., substrate-only wells) and triplicate measurements to minimize variability . Confirm binding via SPR or ITC for affinity constants () .
Q. How to address discrepancies in cytotoxicity profiles across cell lines?
- Methodological Answer: Screen in 3+ cell lines (e.g., HEK293, HepG2, MCF-7) using MTT assays at 24/48/72-hour endpoints . Normalize data to cell count via flow cytometry. Check for off-target effects via kinome profiling or RNA-seq. Adjust the 4-chlorophenyl group’s lipophilicity (clogP) to balance membrane permeability and cytotoxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
